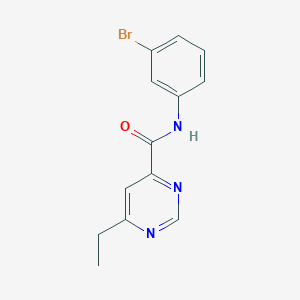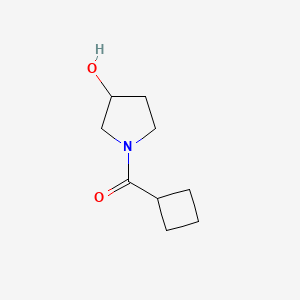![molecular formula C12H16ClNO B12236327 [2-Chloro-5-(piperidin-2-yl)phenyl]methanol](/img/structure/B12236327.png)
[2-Chloro-5-(piperidin-2-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Chloro-5-(piperidin-2-yl)phenyl]methanol is a chemical compound that features a piperidine ring attached to a chlorinated phenyl group with a methanol substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-5-(piperidin-2-yl)phenyl]methanol typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with piperidine, followed by reduction of the nitro group to an amine and subsequent reduction of the aldehyde to a methanol group. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogenation catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-5-(piperidin-2-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the methanol group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Nucleophiles: Amines, thiols .
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Methyl derivatives from reduction.
- Substituted phenyl derivatives from nucleophilic substitution .
Scientific Research Applications
[2-Chloro-5-(piperidin-2-yl)phenyl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-Chloro-5-(piperidin-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The piperidine ring and chlorinated phenyl group allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
[2-Chloro-5-(piperidin-2-yl)phenyl]methanol: Unique due to its specific substitution pattern and combination of functional groups.
[5-Chloro-2-(piperidin-2-yl)phenyl]methanol: Similar structure but different substitution pattern.
[2-Chloro-5-(piperidin-2-yl)phenyl]ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
The uniqueness of this compound lies in its specific combination of a piperidine ring, chlorinated phenyl group, and methanol substituent, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
(2-chloro-5-piperidin-2-ylphenyl)methanol |
InChI |
InChI=1S/C12H16ClNO/c13-11-5-4-9(7-10(11)8-15)12-3-1-2-6-14-12/h4-5,7,12,14-15H,1-3,6,8H2 |
InChI Key |
FSHWXUGGNSAQJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC(=C(C=C2)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12236245.png)
![4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B12236247.png)
![4-{[1-(3-Fluorobenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B12236250.png)

![2-({1-[(4-Ethylphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B12236281.png)
![2-(2,2-dimethylcyclopropanecarbonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12236284.png)
![1-methyl-4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B12236292.png)
![4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine](/img/structure/B12236299.png)

![5-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]thiophene-2-sulfonamide](/img/structure/B12236308.png)
![4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B12236309.png)

![5-fluoro-N-[2-(3-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine](/img/structure/B12236324.png)
![4-[(3-Fluoro-4-methoxyphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12236332.png)
